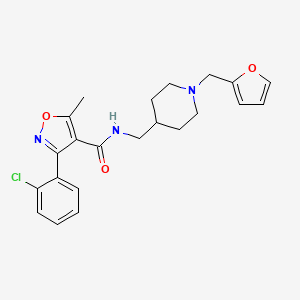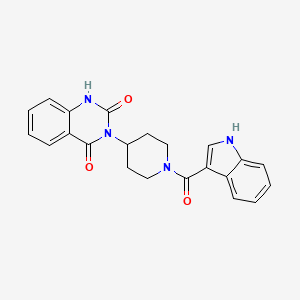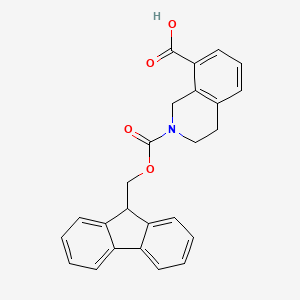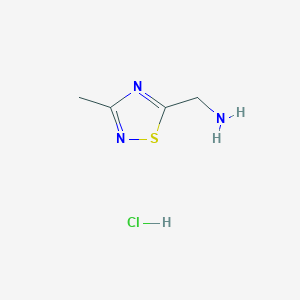
5-Chloro-3,3-dimethylindoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3,3-dimethylindoline hydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that contains a chlorine atom and two methyl groups attached to an indoline ring. This chemical compound is widely used in various research applications due to its potential biological activity.
Mechanism of Action
Target of Action
5-Chloro-3,3-dimethylindoline hydrochloride primarily targets specific receptors or enzymes within biological systems. These targets are often proteins that play crucial roles in cellular signaling pathways. The compound’s interaction with these targets can modulate their activity, leading to various physiological effects. For instance, indole derivatives, including this compound, have been shown to interact with receptors involved in neurotransmission, potentially influencing neurological functions .
Mode of Action
The mode of action of this compound involves binding to its target receptors or enzymes, altering their conformation and activity. This binding can either inhibit or activate the target, depending on the nature of the interaction. For example, if the compound binds to a receptor, it may block the receptor’s natural ligand from binding, thereby inhibiting the receptor’s normal function. Conversely, it might mimic the natural ligand, activating the receptor and triggering downstream signaling pathways .
Biochemical Pathways
This compound affects several biochemical pathways, particularly those involved in neurotransmission and cellular signaling. By modulating receptor activity, the compound can influence pathways such as the cyclic AMP (cAMP) pathway, which is crucial for various cellular processes including metabolism, gene expression, and cell growth. The downstream effects of these pathways can lead to changes in cellular function and behavior .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), determine its bioavailability and efficacy. The compound is typically absorbed through the gastrointestinal tract when administered orally. It is then distributed throughout the body, where it can cross the blood-brain barrier due to its lipophilic nature. Metabolism primarily occurs in the liver, where the compound is broken down by hepatic enzymes. Finally, the metabolites are excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action include alterations in neurotransmitter levels, changes in receptor activity, and modulation of cellular signaling pathways. These effects can lead to various physiological outcomes, such as changes in mood, cognition, and behavior. Additionally, the compound’s action on specific receptors may have therapeutic implications for conditions like depression, anxiety, and other neurological disorders .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be compromised in highly acidic or basic environments, affecting its bioavailability and therapeutic efficacy. Additionally, interactions with other drugs or dietary components can alter its pharmacokinetics and pharmacodynamics, potentially leading to changes in its overall effectiveness .
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-Chloro-3,3-dimethylindoline hydrochloride in lab experiments is its potential biological activity. The compound has been shown to exhibit a wide range of biological effects, making it a useful tool in various research applications. However, one of the limitations of using this compound is that its mechanism of action is not well understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 5-Chloro-3,3-dimethylindoline hydrochloride. One area of research could focus on elucidating the compound's mechanism of action. This could involve identifying the specific enzymes and proteins that are targeted by the compound and determining how it interacts with these targets. Another area of research could focus on developing new derivatives of the compound with improved biological activity. Additionally, research could be conducted to investigate the compound's potential use in combination with other drugs or therapies for the treatment of cancer, viral infections, and bacterial infections.
Synthesis Methods
The synthesis of 5-Chloro-3,3-dimethylindoline hydrochloride can be achieved through several methods. One of the most common methods involves the reaction of 5-chloroindoline with 3,3-dimethyl-1-bromopropane in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Scientific Research Applications
5-Chloro-3,3-dimethylindoline hydrochloride has been extensively studied for its potential biological activity. It has been found to exhibit anticancer, antiviral, and antibacterial properties. The compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also demonstrated antiviral activity against the hepatitis C virus and antibacterial activity against Staphylococcus aureus.
properties
IUPAC Name |
5-chloro-3,3-dimethyl-1,2-dihydroindole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c1-10(2)6-12-9-4-3-7(11)5-8(9)10;/h3-5,12H,6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQFRJNPFQCPHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C=C(C=C2)Cl)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-ethyl-5-(4-fluorophenyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2624038.png)
![2'-Bromospiro[fluorene-9,9'-xanthene]](/img/structure/B2624039.png)
![4,4-Dimethyl-3-oxo-2-[[4-(trifluoromethoxy)anilino]methylidene]pentanenitrile](/img/structure/B2624040.png)

![N-(4-(tert-butyl)phenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2624044.png)
![N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide](/img/structure/B2624045.png)



![2-(4-Bromo-benzyl)-5-methyl-[1,3,4]oxadiazo le](/img/structure/B2624051.png)

![3-amino-N-(3-fluoro-4-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2624057.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2624059.png)
![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2624061.png)